molecular formula C23H25N3O2 B11463259 Propan-2-yl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Propan-2-yl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11463259
M. Wt: 375.5 g/mol
InChI Key: OUHRORGJKJFLDZ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Propan-2-yl: This refers to the isopropyl group (CH₃-CH-CH₃), which is attached to the benzimidazole ring.

    4-(4-ethylphenyl): This indicates a phenyl group (C₆H₅) substituted at the 4-position of the benzimidazole ring, with an ethyl (C₂H₅) group attached to it.

    2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: The core structure consists of a fused pyrimidine and benzimidazole ring system, with a carboxylate group (COO⁻) at the 3-position.

Preparation Methods

    Synthetic Routes: One potential route involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulfite as an oxidation agent.

    Industrial Production: Information on industrial-scale production methods is scarce, but research laboratories continue to explore efficient synthetic pathways.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidation of the sulfur atom in the benzimidazole ring.

    Substitution: Substitution reactions at different positions.

    Common Reagents: These reactions likely involve reagents such as acids, bases, and oxidizing agents.

    Major Products: The specific products formed depend on the reaction conditions and substituents.

Scientific Research Applications

    Chemistry: As a building block for designing new compounds.

    Biology: Investigating its interactions with biological targets.

    Medicine: Exploring its anticancer or other therapeutic properties.

    Industry: Developing novel materials or catalysts.

Mechanism of Action

The precise mechanism of action remains elusive. researchers would study its effects on cellular pathways, molecular targets, and potential biological activities.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, we can highlight its uniqueness by contrasting it with other benzimidazole-based compounds. Notable similar compounds include osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine[1,5].

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

propan-2-yl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C23H25N3O2/c1-5-16-10-12-17(13-11-16)21-20(22(27)28-14(2)3)15(4)24-23-25-18-8-6-7-9-19(18)26(21)23/h6-14,21H,5H2,1-4H3,(H,24,25)

InChI Key

OUHRORGJKJFLDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC(C)C

Origin of Product

United States

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